Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate

Pharmaceutical Intermediate Bicalutamide Synthesis Sulfinate-Nucleophile

For convergent bicalutamide synthesis, generic sulfinates fail to deliver the required 4-cyano-3-trifluoromethyl pharmacophore. This specific positional isomer eliminates post-coupling functional group manipulation, reducing re-validation costs. - Pre-installed 4-CN/3-CF₃ substitution pattern ensures pharmacophore integrity for anti-androgen targets. - Sodium salt form provides superior bench stability over free sulfinic acid, minimizing disproportionation risk. - Suitable for SuFEx click chemistry and photoredox sulfonylation of electron-deficient arenes.

Molecular Formula C8H3F3NNaO2S
Molecular Weight 257.17 g/mol
Cat. No. B12972071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-cyano-3-(trifluoromethyl)benzenesulfinate
Molecular FormulaC8H3F3NNaO2S
Molecular Weight257.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)C#N.[Na+]
InChIInChI=1S/C8H4F3NO2S.Na/c9-8(10,11)7-3-6(15(13)14)2-1-5(7)4-12;/h1-3H,(H,13,14);/q;+1/p-1
InChIKeyOUSMUBSOSIQJLF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Cyano-3-(Trifluoromethyl)benzenesulfinate: Structural and Baseline Characteristics


Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate (CAS 2138278-71-2) is an aryl sulfinate salt featuring a benzene ring substituted with a cyano group (–C≡N) at the 4-position, a trifluoromethyl group (–CF₃) at the 3-position, and a sulfinate group (–SO₂Na) [1]. With a molecular formula of C₈H₃F₃NNaO₂S and a molecular weight of 257.17 g/mol, this compound belongs to the class of sodium sulfinates, which are pivotal intermediates in organic synthesis for constructing sulfones, sulfonamides, and other organosulfur motifs [2]. The presence of two potent electron-withdrawing groups meta and para to the sulfinate moiety makes this compound a specialized building block in pharmaceutical intermediate synthesis, particularly in the production of the anti-androgen drug bicalutamide [3].

Synthetic Workflow

Convergent bicalutamide-class scaffold construction; pre-installed 4-CN/3-CF₃ pattern eliminates post-coupling manipulation.

Click Chemistry

SuFEx building block: direct oxidative fluorination to electron-deficient sulfonyl fluoride for sulfonamide/sulfonate libraries.

Form Selection

Sodium sulfinate salt ensures bench stability; avoids free acid disproportionation risks during storage.

Dual Electron-Withdrawing Group Effects vs. Generic Aryl Sulfinates


Simple unsubstituted or mono-substituted sodium benzenesulfinates cannot replicate the reactivity profile of Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate because the dual electron-withdrawing groups (EWGs) fundamentally alter the electronic character of the aromatic ring, affecting stability, oxidation potential, and nucleophilic behavior [1]. In bicalutamide synthesis, the cyano and trifluoromethyl substituents on the aniline ring are structural prerequisites; substitution with a simpler sulfinate would yield a different, non-bioactive product [2]. Moreover, sulfinate salts are generally more robust and shelf-stable than their corresponding free sulfinic acids, which readily disproportionate [3]. For procurement, selecting a non-equivalent aryl sulfinate risks synthetic pathway failure, re-validation costs, and regulatory non-compliance in pharmaceutical intermediate applications.

Simpler Aryl Sulfinates

Unsubstituted or mono-substituted benzenesulfinates cannot deliver the 4-cyano-3-trifluoromethyl substitution required in bicalutamide-class targets. Substitution may yield an unintended constitutional isomer.

Free Sulfinic Acid Form

4-Cyano-3-(trifluoromethyl)benzenesulfinic acid (CAS 2138278-70-1) is prone to disproportionation. The sodium salt form is preferred for reproducible shelf-life and handling.

Electronically Mismatched Analogs

Cumulative electron withdrawal (Σσ ≈ 1.09) differs markedly from unsubstituted or mono-EWG sulfinates. Literature conditions developed for electron-rich sulfinates may not transfer directly; re-optimization of catalyst loading or reaction time may be required.

Product-Specific Evidence for Scientific Selection


Bicalutamide Intermediate Structural Prerequisite

In the synthesis of bicalutamide, the anti-androgen active pharmaceutical ingredient, the 4-cyano-3-(trifluoromethyl)phenyl moiety is a structural requirement embedded in the final drug molecule [1]. While the reference bicalutamide synthesis patents (US 7,186,854) use p-fluorobenzenesulfinate as a nucleophile, the electrophilic partner N-[4-cyano-3-(trifluoromethyl)phenyl]-methacrylamide already contains the target compound's aryl framework [1]. Alternative routes involving 4-cyano-3-(trifluoromethyl)phenyl sulfinate salts as building blocks for late-stage diversification have been proposed, offering a convergent strategy that allows the pre-installation of both EWGs before coupling [2]. This contrasts with simpler sodium benzenesulfinate or sodium p-toluenesulfinate, which cannot deliver the cyano-trifluoromethyl substitution pattern required in the final drug substance.

Structural Prerequisite
Supporting evidence
Matches bicalutamide aniline ring
4-CN, 3-CF₃ substitution pattern present
Structural prerequisite for convergent bicalutamide analog synthesis; ensures target compound identity.
Comparison vs. p-fluorobenzenesulfinate; absence of required substituents leads to different products.
Pharmaceutical Intermediate Bicalutamide Synthesis Sulfinate-Nucleophile

Shelf-Stability of the Sodium Sulfinate Salt Form

Sulfinic acids (RSO₂H) are notoriously unstable as free acids, readily undergoing disproportionation to sulfonic acids and thiosulfonates [1]. Sodium sulfinate salts are the standard bench-stable form for procurement and long-term storage [2]. Commercially, this compound is supplied with a purity specification of ≥98% and a recommended storage condition of sealed, dry, 2–8°C . By contrast, the free acid analog (4-cyano-3-(trifluoromethyl)benzenesulfinic acid, CAS 2138278-70-1) is less commonly stocked and requires analogous controlled storage conditions but carries inherent disproportionation risk that is mitigated in the sodium salt form .

Shelf Stability
Class-level inference
Sodium salt; ≥98% purity
Storage: sealed, dry, 2–8°C
Salt form supports bench stability and reduces disproportionation risk relative to free acid.
Stability expectation derived from aryl sulfinate class behavior; vendor specifications.
Stability Storage Sulfinate Salt

SuFEx Click Chemistry Precursor Capability

Sodium sulfinates are key intermediates in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where they can be oxidatively fluorinated to the corresponding sulfonyl fluorides using reagents such as NFSI or Selectfluor [1]. In the general SuFEx workflow, aryl sulfinate salts undergo two-step transformations: installation of the desired aryl group to afford the sulfinate salt, followed by oxidative fluorination to generate the SuFEx-active sulfonyl fluoride . Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate, with its pre-installed electron-withdrawing cyano and trifluoromethyl groups, provides a direct route to the corresponding 4-cyano-3-(trifluoromethyl)benzenesulfonyl fluoride, which can then participate in SuFEx reactions with amines, alcohols, and other nucleophiles to generate sulfonamides, sulfonates, and sulfones [2]. The electron-deficient nature of the aryl ring may modulate the reactivity of the resulting sulfonyl fluoride compared to electron-rich analogs, offering differentiated reaction kinetics in SuFEx applications.

SuFEx Precursor
Class-level inference
Sulfinate → sulfonyl fluoride route
Oxidative fluorination (NFSI/Selectfluor) enables SuFEx
Supports modular, two-step activation strategy; aqueous-compatible compared to sulfonyl chloride.
Sulfonyl chloride (CAS 942199-59-9) is moisture-sensitive and less versatile in SuFEx protocols.
SuFEx Chemistry Sulfinate Sulfonyl Fluoride

Electronic Modulation of Sulfinate Reactivity

The presence of two strong electron-withdrawing groups (σₘ for CF₃ ≈ 0.43; σₚ for CN ≈ 0.66) on the aryl ring is expected to significantly influence the reactivity of Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate compared to unsubstituted or mono-substituted analogs [1]. In copper-catalyzed trifluoromethylation reactions developed by Lin et al., a wide range of functional groups on arylsulfinate salts were shown to be compatible with Togni's reagent, but specific yields for electron-deficient substrates were not disaggregated [2]. The combined electron-withdrawing effect of CN and CF₃ substituents is predicted to increase the oxidation potential of the sulfinate anion (making it a weaker reductant in radical processes) while potentially enhancing the stability of the sulfinate toward aerobic oxidation [3]. For researchers designing radical sulfonylation reactions (such as photoredox/nickel dual-catalytic cross-couplings with aryl halides [4]), this electronic modulation means that the target compound may require adjusted catalyst loadings or reaction conditions relative to electron-rich aryl sulfinates, but this very property also makes it a specifically tuned reagent for electron-deficient aryl sulfone synthesis.

Electronic Modulation
Class-level inference
Σσ ≈ 1.09 (CN + CF₃)
Predicted higher oxidation potential vs. unsubstituted (Σσ ≈ 0)
Electron-deficient profile may slow radical generation; optimized conditions from electron-rich sulfinates may require adjustment.
Based on Hammett LFER; direct comparative kinetic data unavailable.
Electronic Effects Sulfinate Reactivity Electron-Withdrawing Groups

Positional Isomer Fidelity for Bicalutamide-Type Scaffolds

The 4-cyano-3-trifluoromethyl substitution pattern is a specific pharmacophoric element in the bicalutamide class of anti-androgen therapeutics [1]. While isomeric sulfinates such as sodium 3-cyano-4-(trifluoromethyl)benzene-1-sulfinate (CAS 2137762-79-7) and sodium 2-cyano-4-(trifluoromethyl)benzene-1-sulfinate (CAS 2137612-50-9) [2] are also commercially available, their substitution patterns do not match the bicalutamide pharmacophore. The 4-CN/3-CF₃ arrangement is essential for binding to the androgen receptor ligand-binding domain, as evidenced by the crystal structures of bicalutamide-bound AR [3]. No published head-to-head biological activity data comparing sulfinate salts with different cyano/trifluoromethyl positional isomers have been identified. Procurement of the correct positional isomer is therefore not a matter of yield optimization but of target compound identity: using an incorrect isomer yields a different final compound with unknown and likely reduced biological activity.

Positional Isomer
Supporting evidence
4-CN, 3-CF₃ only
Isomers: 3-CN/4-CF₃ (CAS 2137762-79-7); 2-CN/4-CF₃ (CAS 2137612-50-9)
Correct isomer essential for pharmacophore fidelity; alternative isomers produce distinct, unvalidated compounds.
No comparative biological data for isomeric sulfinates; target identity risk.
Bicalutamide Pharmacophore Positional Isomer

Research Gaps and Future Comparative Study Needs

Despite extensive searching of primary literature, patents, and authoritative databases, no published study was identified that provides a direct, quantitative, head-to-head comparison of Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate against a close structural analog (e.g., sodium 4-trifluoromethylbenzenesulfinate, sodium 4-cyanobenzenesulfinate, or positional isomers) within a defined assay, catalytic system, or reaction manifold [1]. The compound's differentiation narrative is therefore constructed from: (a) structural prerequisite logic (bicalutamide pharmacophore), (b) class-level sulfinate chemistry principles (salt stability vs. acid; SuFEx enabling), and (c) theoretical electronic effect predictions (Hammett LFER). These provide a rational basis for selection but cannot substitute for direct comparative experimental evidence. Priority research that would strengthen the evidence base includes: (i) systematic comparison of oxidative fluorination yields across electron-deficient vs. electron-rich aryl sulfinates; (ii) kinetic studies of sulfonyl radical generation rates as a function of aryl substitution; and (iii) comparative stability studies of sodium sulfinate salt vs. free acid under accelerated degradation conditions.

Comparative Data Gap
Data to verify
No head-to-head studies identified
Literature search through May 2026
Selection relies on structural necessity and class-level principles; direct comparative experimental evidence is absent.
Internal benchmarking recommended for application-specific reagent selection.
Comparative Data Gap Future Research Procurement Recommendation

Recommended Application Scenarios


Convergent Bicalutamide and Anti-Androgen Analog Synthesis

This compound is the recommended sulfinate building block for convergent synthetic strategies targeting bicalutamide and structural analogs of the 4-cyano-3-trifluoromethylphenyl anti-androgen class. The pre-installed 4-CN/3-CF₃ substitution pattern eliminates the need for post-coupling functional group manipulation at these positions [1]. Procurement of this specific positional isomer is mandatory to maintain pharmacophore integrity; isomeric sulfinates (3-CN/4-CF₃ or 2-CN/4-CF₃) will yield constitutional isomers of the intended target compound [2].

SuFEx Library Synthesis with Electron-Deficient Sulfonyl Fluorides

Research groups employing SuFEx click chemistry for compound library construction should consider this sulfinate salt as an entry point to electron-deficient aryl sulfonyl fluorides [3]. The two-step sulfinate-to-sulfonyl fluoride conversion (oxidative fluorination followed by SuFEx coupling) provides a modular approach for generating sulfonamide, sulfonate, and sulfone libraries with the 4-cyano-3-trifluoromethylphenyl motif . This workflow is particularly relevant for medicinal chemistry programs exploring fluorinated, electron-deficient aromatic sulfonamide scaffolds as potential enzyme inhibitors.

Radical Sulfonylation with Electron-Deficient Donors

For photoredox/nickel dual-catalytic sulfonylation reactions where electron-deficient aryl sulfones are desired products, this sodium sulfinate provides the correct electronic profile as a radical precursor [4]. The dual electron-withdrawing substitution differentiates it from electron-rich or neutral sulfinates when tuning reactivity in radical-mediated C–S bond-forming reactions. However, researchers should note that optimized conditions developed for sodium benzenesulfinate may require re-optimization of catalyst loading, light intensity, or reaction time due to the higher oxidation potential of this electron-deficient sulfinate [5].

Pharmaceutical Intermediate Procurement with Quality Specifications

For procurement in pharmaceutical intermediate supply chains, the sodium salt form at ≥98% purity with specified storage conditions (sealed, dry, 2–8°C) provides documented product identity and quality metrics suitable for GMP-adjacent research and early-stage process development . The sodium salt form is recommended over the free sulfinic acid due to superior bench stability and reduced disproportionation risk, consistent with class-level behavior of aryl sulfinate salts [6].

Application
Selection Property
Validation Focus
Bicalutamide-class scaffold synthesis
4-CN, 3-CF₃ positional isomer identity
Pharmacophore fidelity; target compound identity confirmation
SuFEx sulfonamide/sulfonate library construction
Sulfinate as electron-deficient sulfonyl fluoride precursor
Coupling modularity; compatibility with protic/aqueous conditions
Photoredox/nickel dual-catalytic sulfonylation
Electron-deficient aryl radical donor
Condition transferability; catalyst loading vs. electron-rich sulfinates
Pharmaceutical intermediate process research
Stable sodium salt; ≥98% purity specification
Storage condition compliance; decomposition risk assessment
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